1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine
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Overview
Description
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine is a chemical compound with the molecular formula C₁₄H₂₀FNO₃S. It is known for its applications in scientific research, particularly in the fields of chemistry and biology. The compound features a piperidine ring, a fluorophenoxy group, and a sulfonyl group, making it a versatile molecule for various chemical reactions and studies.
Preparation Methods
The synthesis of 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, 1,3-dibromopropane, and piperidine.
Formation of 4-Fluorophenoxypropane: 4-Fluorophenol reacts with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, to form 3-(4-fluorophenoxy)propane.
Sulfonylation: The 3-(4-fluorophenoxy)propane undergoes sulfonylation with a sulfonyl chloride reagent, such as methanesulfonyl chloride, to introduce the sulfonyl group.
Piperidine Substitution: Finally, the sulfonylated intermediate reacts with piperidine to form the desired compound, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluorophenoxy group, using reagents like sodium hydride or alkyl halides.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic applications, including its role as a lead compound in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity to target sites, while the sulfonyl group can modulate the compound’s reactivity and stability. The piperidine ring provides structural flexibility, allowing the compound to adopt various conformations for optimal interaction with its targets.
Comparison with Similar Compounds
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine can be compared with other similar compounds, such as:
1-(4-Fluorophenylsulfonyl)piperidine: This compound lacks the propyl linker, which may affect its reactivity and binding properties.
1-(4-Chlorophenylsulfonyl)piperidine: The substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
1-(4-Methylphenylsulfonyl)piperidine: The presence of a methyl group instead of a fluorine atom can influence the compound’s hydrophobicity and binding interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-(4-fluorophenoxy)propylsulfonyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S/c15-13-5-7-14(8-6-13)19-11-4-12-20(17,18)16-9-2-1-3-10-16/h5-8H,1-4,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBWTPWDBOFVQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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